molecular formula C11H13FO2 B8692142 2-Fluoro-6-isobutoxy-benzaldehyde

2-Fluoro-6-isobutoxy-benzaldehyde

Cat. No.: B8692142
M. Wt: 196.22 g/mol
InChI Key: DWDIKOOGQDZJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-isobutoxy-benzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the ortho (2nd) position and an isobutoxy group (–OCH₂CH(CH₃)₂) at the para (6th) position relative to the aldehyde functional group. This compound is of interest in organic synthesis, particularly in the preparation of heterocyclic frameworks and pharmaceutical intermediates. The fluorine atom enhances electrophilicity at the aldehyde group, while the bulky isobutoxy substituent introduces steric hindrance and modulates solubility.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-fluoro-6-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C11H13FO2/c1-8(2)7-14-11-5-3-4-10(12)9(11)6-13/h3-6,8H,7H2,1-2H3

InChI Key

DWDIKOOGQDZJGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC=C1)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
2-Fluoro-6-isobutoxy-benzaldehyde F (2), –OCH₂CH(CH₃)₂ (6) C₁₁H₁₃FO₂ Aldehyde, Fluoro, Isobutoxy
2-Chloro-6-fluorobenzaldehyde Cl (2), F (6) C₇H₄ClF₀O Aldehyde, Chloro, Fluoro
2-Fluoro-6-hydroxy-3-methoxybenzaldehyde F (2), –OH (6), –OCH₃ (3) C₈H₇FO₃ Aldehyde, Fluoro, Hydroxy, Methoxy

Analysis :

  • Electron Effects : The fluorine (strong electron-withdrawing) and isobutoxy (electron-donating) groups in 2-Fluoro-6-isobutoxy-benzaldehyde create a polarized aromatic system, enhancing aldehyde reactivity toward nucleophilic addition. In contrast, 2-Chloro-6-fluorobenzaldehyde combines two electron-withdrawing groups (Cl and F), further deactivating the ring and increasing electrophilicity .
  • Steric Hindrance : The bulky isobutoxy group in the target compound may hinder reactions at the 6th position, whereas 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde’s smaller –OH and –OCH₃ groups allow easier functionalization .

Physicochemical Properties

Property 2-Fluoro-6-isobutoxy-benzaldehyde 2-Chloro-6-fluorobenzaldehyde 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde
Molecular Weight (g/mol) 200.22 158.56 170.14
Solubility Likely low in water (lipophilic) Moderate in organic solvents Higher in polar solvents (due to –OH)
Boiling/Melting Points Not reported (inferred: high due to bulk) ~200–220°C (estimated) Decomposes at elevated temperatures

Analysis :

  • The isobutoxy group in 2-Fluoro-6-isobutoxy-benzaldehyde increases lipophilicity, making it suitable for lipid-soluble drug intermediates. In contrast, the hydroxyl group in 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde enhances polarity, favoring aqueous-phase reactions .

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